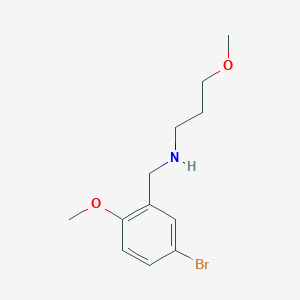
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine, also known as FCIM, is a chemical compound that belongs to the class of phenethylamine derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties and effects on the human body.
Mécanisme D'action
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine acts as a partial agonist of the serotonin receptor, which means that it can activate the receptor to a certain extent but not fully. This leads to a modulation of the serotonin signaling pathway, which can result in changes in mood, behavior, and other physiological processes.
Biochemical and Physiological Effects
Studies have shown that 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine can induce a range of biochemical and physiological effects in the body. These include changes in brain activity, alterations in neurotransmitter levels, and modulation of the immune system. It has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine has several advantages as a research chemical, including its high purity, stability, and solubility in a range of solvents. However, it also has some limitations, such as its relatively high cost and limited availability. Additionally, its effects on the human body are not fully understood, which could limit its use in certain types of research.
Orientations Futures
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine. These include investigating its potential as a treatment for mood disorders, anxiety, and inflammation. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on the human body. Finally, efforts could be made to develop more efficient and cost-effective synthesis methods for 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine, which could increase its availability and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with furfural in the presence of a reducing agent, followed by the addition of methylamine. The resulting product is then purified and crystallized to obtain pure 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine has been used in several scientific studies to investigate its potential as a research chemical. It has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
Propriétés
Nom du produit |
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine |
|---|---|
Formule moléculaire |
C12H12ClNO |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H12ClNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1-7,14H,8-9H2 |
Clé InChI |
BKOHWMDFYTVGML-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=CC=CO2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)


![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)



![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)

